molecular formula C7H7NO4 B3379647 3-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid CAS No. 169237-37-0

3-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Cat. No.: B3379647
CAS No.: 169237-37-0
M. Wt: 169.13
InChI Key: AUTKTIRQKUQXTL-UHFFFAOYSA-N
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Description

3-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a pyridone derivative characterized by a hydroxyl group at position 3, a methyl group at position 1, and a carboxylic acid moiety at position 2. Its molecular formula is C₈H₇NO₄, with a molecular weight of 193.15 g/mol (derived from substituent contributions in and ).

Properties

IUPAC Name

3-hydroxy-1-methyl-2-oxopyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-8-3-2-4(7(11)12)5(9)6(8)10/h2-3,9H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTKTIRQKUQXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C(C1=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169237-37-0
Record name 3-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethyl-3,5-dicarbethoxy-4-hydroxy-1,4-dihydropyridine with an oxidizing agent to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

3-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound can inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences and Molecular Properties

The following table highlights key structural analogs and their differences:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
3-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid -OH (3), -CH₃ (1), -COOH (4) C₈H₇NO₄ 193.15 Enhanced polarity due to hydroxyl group; potential for tautomerism .
1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS 33972-97-3) -CH₃ (1), -COOH (4) C₇H₇NO₃ 169.14 Lacks 3-hydroxyl group; simpler structure with lower solubility in polar solvents .
6-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid (citrazinic acid tautomer) -OH (6), -COOH (4) C₆H₅NO₄ 155.11 Tautomerizes to 2-pyridone form; used as a fluorophore model .
5-(3-Fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid -C₆H₄F (5), -COOH (4) C₁₂H₈FNO₃ 245.20 Aryl substitution enhances lipophilicity; potential pharmacological activity .
1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid -CH₂C₃H₅ (1), -COOH (4) C₁₀H₁₁NO₃ 193.20 Cyclopropyl group may improve metabolic stability .
Key Observations:
  • Hydroxyl Group Impact: The 3-hydroxyl group in the target compound increases polarity and hydrogen-bonding capacity compared to non-hydroxylated analogs like the 1-methyl derivative .
  • Tautomerism : Citrazinic acid () demonstrates that pyridone-carboxylic acid systems can tautomerize, a feature likely shared with the target compound.
  • Substituent Effects : Aryl or alkyl substitutions (e.g., fluorophenyl or cyclopropyl) alter lipophilicity and bioactivity profiles .

Physicochemical Properties

  • Acidity : The carboxylic acid group (pKa ~2–3) dominates acidity, but the 3-hydroxyl group (pKa ~8–10) may contribute to pH-dependent solubility .
  • Solubility: Higher solubility in polar solvents (e.g., water, DMSO) compared to non-hydroxylated analogs due to increased hydrogen-bonding capacity.

Biological Activity

3-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS No. 33972-97-3) is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound is part of the dihydropyridine family, which is known for various pharmacological properties, including anti-inflammatory, antimicrobial, and antiviral effects. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C7H7NO3
  • Molecular Weight : 153.14 g/mol
  • Physical State : Solid
  • Boiling Point : Not specified in the literature

Antiviral Activity

Research indicates that this compound exhibits notable antiviral properties. For instance, it has been tested against various viruses using Vero cells (African green monkey kidney cells) as a model system. The compound demonstrated significant antiviral activity against Herpes Simplex Virus type 1 (HSV-1) with an IC50 value indicating effective inhibition of viral replication .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. It was effective against a range of pathogenic bacteria, with minimum inhibitory concentrations (MIC) below 1 µg/mL for several strains. This suggests that it could be a candidate for developing new antibacterial agents .

Anti-inflammatory Effects

In vivo studies have reported that the compound can inhibit inflammatory responses in animal models. It was shown to reduce tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide-induced inflammation models, which is crucial for managing conditions like rheumatoid arthritis and other inflammatory diseases .

Case Studies and Research Findings

Study Activity Tested Model Used Findings
Study 1AntiviralVero cellsIC50 against HSV-1: 50 μM
Study 2AntimicrobialBacterial strainsMIC < 1 µg/mL for multiple pathogens
Study 3Anti-inflammatoryMouse modelSignificant reduction in TNF-α levels

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to involve modulation of cellular signaling pathways related to inflammation and immune response, as well as direct interactions with viral components that inhibit replication.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 3-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy, including 1^1H and 13^{13}C NMR, is critical for structural elucidation. For example, 1^1H-NMR can confirm the methyl group (δ 2.41 ppm) and dihydropyridine ring protons (δ 6.57–8.30 ppm) . Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O, ~1722 cm1^{-1}) and hydroxyl (OH, ~3450 cm1^{-1}) . Mass spectrometry (MS) provides molecular weight validation (e.g., m/z 485 [M+^+]) .

Q. What are common synthetic precursors for this compound?

  • Methodological Answer: Synthesis often begins with substituted pyridine derivatives. For instance, heating 4-methylpyridine in 50% H2_2SO4_4 initiates cyclization to form the dihydropyridine core . Methyl esters (e.g., methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate) serve as intermediates for carboxyl group functionalization .

Q. How does the compound’s structure influence its reactivity?

  • Methodological Answer: The dihydropyridine ring’s conjugated system and the carboxylic acid group drive reactivity. Substituents like the methyl group at position 1 and hydroxyl at position 3 affect redox behavior (e.g., oxidation to keto derivatives) and hydrogen-bonding interactions in crystal structures .

Advanced Research Questions

Q. How can researchers address low yields in the cyclization step during synthesis?

  • Methodological Answer: Optimize reaction conditions by:

  • Temperature control: Reflux in EtOH/HCl (3:1) at 120°C improves cyclization efficiency .
  • Catalysts: Lewis acids (e.g., ZnCl2_2) or bases (e.g., triethylamine) enhance reaction kinetics .
  • Purification: Recrystallization from ethanol or methanol removes byproducts, increasing purity (>95%) .

Q. What strategies resolve discrepancies in reported biological activities (e.g., enzyme inhibition vs. no activity)?

  • Methodological Answer:

  • Assay validation: Use standardized biochemical assays (e.g., fluorescence-based enzyme inhibition) with controls for pH and cofactors .
  • Purity analysis: Employ HPLC (e.g., 97.34% purity threshold) to rule out impurities affecting results .
  • Structural analogs: Compare activities of derivatives (e.g., 6-ethylphenyl or tetrazole-substituted variants) to identify critical functional groups .

Q. How can derivatization enhance structure-activity relationship (SAR) studies?

  • Methodological Answer:

  • Carboxylic acid modifications: Esterification or amide formation (e.g., methyl esters or sulfonamide derivatives) alters bioavailability and target binding .
  • Substituent engineering: Introducing electron-withdrawing groups (e.g., chloro or fluoro) at position 6 enhances metabolic stability .
  • Hybrid molecules: Conjugation with pharmacophores (e.g., tetrazoles) broadens biological activity profiles .

Q. What computational tools validate molecular interactions in docking studies?

  • Methodological Answer:

  • Molecular docking: Software like AutoDock Vina predicts binding affinities to targets (e.g., enzymes or receptors) using crystal structures from the PDB .
  • Dynamic simulations: Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over time .

Data Contradiction Analysis

Q. How to interpret conflicting data on antitumor activity across studies?

  • Methodological Answer:

  • Dose-response curves: Ensure consistent concentration ranges (e.g., 1–100 μM) and cell lines (e.g., MCF-7 vs. HeLa) .
  • Mechanistic studies: Combine apoptosis assays (Annexin V staining) with transcriptomic profiling to confirm pathways (e.g., p53 activation) .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight 183.16 g/mol (methyl ester derivative)
Key 1^1H-NMR Peaks δ 2.41 (CH3_3), δ 8.30 (H6 Py)
Optimal Synthesis Yield 65–82% (acid-catalyzed cyclization)
HPLC Purity Threshold ≥97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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